GSK-LSD1 dihydrochloride is classified as a small-molecule inhibitor targeting lysine-specific demethylase 1. It is derived from the structural modifications of earlier inhibitors, such as GSK2879552, and is supplied by various chemical vendors including Tocris and MedChemExpress. The compound's chemical formula is C14H20N2·2HCl, with a molecular weight of 289.24 g/mol .
The synthesis of GSK-LSD1 dihydrochloride involves several steps typically centered around the modification of core structures known to inhibit lysine-specific demethylase 1. While specific synthetic routes are proprietary, the general approach includes:
Technical parameters such as temperature, reaction time, and solvent choice are critical for optimizing yield and purity. For instance, reactions are often conducted under controlled temperatures (e.g., 0-25°C) with purification via high-performance liquid chromatography to achieve the desired purity level of ≥98% .
The molecular structure of GSK-LSD1 dihydrochloride features a unique arrangement that allows it to selectively bind to lysine-specific demethylase 1. The compound includes:
The InChI Key for GSK-LSD1 dihydrochloride is PJFZOGMSPBHPNS-WICJZZOFSA-N, which aids in its identification across chemical databases .
GSK-LSD1 dihydrochloride primarily acts through its interaction with lysine-specific demethylase 1, leading to inhibition of its enzymatic activity. The key reactions include:
The mechanism of action for GSK-LSD1 involves:
GSK-LSD1 dihydrochloride has several notable physical and chemical properties:
GSK-LSD1 dihydrochloride has several significant scientific applications:
Lysine-Specific Demethylase 1 (Lysine-Specific Demethylase 1), also designated Lysine Demethylase 1A or Flavin Adenine Dinucleotide-Dependent Amine Oxidase Domain-Containing Protein 2, is a member of the flavin-dependent amine oxidase family and represents the inaugural identified histone demethylase. Discovered in 2004, Lysine-Specific Demethylase 1 catalyzes the removal of methyl groups from mono- and di-methylated Lysine 4 of Histone 3 (Histone 3 Lysine 4) through an oxidation-reduction reaction requiring flavin adenine dinucleotide as an essential cofactor. The reaction mechanism involves hydride transfer from the methylated nitrogen to flavin adenine dinucleotide, generating an imine intermediate that hydrolyzes to yield formaldehyde and the demethylated lysine residue [2] [10]. Beyond Histone 3 Lysine 4, Lysine-Specific Demethylase 1 exhibits context-dependent demethylation activity toward Histone 3 Lysine 9 and Histone 4 Lysine 20, enabling dual functionality as either a transcriptional repressor or activator [9].
Structurally, Lysine-Specific Demethylase 1 encompasses three principal domains: the amino-terminal flexible region, the SWI3/RSC8/MOIRA domain that mediates protein-protein interactions, and the amine oxidase-like domain housing the catalytic center. A distinctive TOWER domain, protruding from the amine oxidase-like domain, facilitates critical protein interactions with coregulatory complexes such as the Corepressor of Repressor Element-1 Silencing Transcription Factor complex and Nucleosome Remodeling Deacetylase complex. These interactions nucleate the assembly of multifunctional epigenetic regulatory complexes essential for chromatin engagement and enzymatic activity [10]. Through dynamic recruitment to genomic loci via transcription factors, Lysine-Specific Demethylase 1 governs fundamental biological processes including embryonic development, hematopoietic differentiation, neuronal maturation, metabolic homeostasis, and maintenance of cellular stemness [6].
Table 1: Non-Histone Protein Substrates of Lysine-Specific Demethylase 1 and Functional Consequences
Substrate Protein | Demethylation Site | Functional Outcome | Pathway Impact |
---|---|---|---|
Hypoxia-Inducible Factor 1-Alpha | Lysine 32, Lysine 391 | Protein stabilization | Hypoxia adaptation, angiogenesis |
Receptor for Activated C Kinase 1 | Lysine 271 | Reduced Hypoxia-Inducible Factor 1-Alpha interaction | Hypoxia-Inducible Factor 1-Alpha degradation |
Signal Transducer and Activator of Transcription 3 | Multiple sites | Enhanced transcriptional activity | Immune regulation, oncogenesis |
Tumor Protein P53 | Lysine 370 | Modulation of DNA binding | Cell cycle arrest, apoptosis |
Forkhead Box Protein A1 | Lysine 270 | Stabilization, chromatin remodeling | Androgen receptor signaling |
Elevated Lysine-Specific Demethylase 1 expression is a recurrent feature across diverse malignancies, including acute myeloid leukemia, breast carcinoma, prostate adenocarcinoma, small cell lung carcinoma, and neuroblastoma. This overexpression frequently correlates with aggressive clinicopathological characteristics, therapeutic resistance, and inferior patient survival outcomes [3] [7]. Mechanistically, Lysine-Specific Demethylase 1 contributes to oncogenesis through both epigenetic and non-epigenetic mechanisms:
Furthermore, Lysine-Specific Demethylase 1 contributes to neurodegenerative disorders, metabolic syndromes, and inflammatory conditions by dysregulating gene networks controlling neuronal function, adipogenesis, and cytokine production [6] [9].
The pervasive involvement of Lysine-Specific Demethylase 1 in pathological processes, coupled with its enzymatic nature and distinctive structural features, establishes it as a compelling target for pharmacological intervention. Small molecule inhibition presents a strategy to:
The convergence of these mechanisms provides a robust biological foundation for developing Lysine-Specific Demethylase 1-targeted epigenetic therapies, particularly GSK-LSD1 dihydrochloride.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7